2-[(E)-2-(5-chloro-2,3-dimethoxyphenyl)ethenyl]-8-methoxyquinoline
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Overview
Description
2-[(E)-2-(5-chloro-2,3-dimethoxyphenyl)ethenyl]-8-methoxyquinoline is a synthetic organic compound characterized by its unique structural features. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(5-chloro-2,3-dimethoxyphenyl)ethenyl]-8-methoxyquinoline typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 5-chloro-2,3-dimethoxybenzaldehyde and 8-methoxyquinoline.
Condensation Reaction: The aldehyde group of 5-chloro-2,3-dimethoxybenzaldehyde undergoes a condensation reaction with 8-methoxyquinoline in the presence of a base such as sodium hydroxide or potassium carbonate.
Ethenylation: The resulting intermediate is then subjected to ethenylation using reagents like vinyl magnesium bromide or vinyl lithium under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(5-chloro-2,3-dimethoxyphenyl)ethenyl]-8-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinoline N-oxides or quinoline diones.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-[(E)-2-(5-chloro-2,3-dimethoxyphenyl)ethenyl]-8-methoxyquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(5-chloro-2,3-dimethoxyphenyl)ethenyl]-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3,5-dimethoxyphenyl)acetamide
- 5-Chloro-2,4-dimethoxyphenyl isocyanate
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
2-[(E)-2-(5-chloro-2,3-dimethoxyphenyl)ethenyl]-8-methoxyquinoline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinoline core with a chloro and dimethoxy-substituted phenyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(E)-2-(5-chloro-2,3-dimethoxyphenyl)ethenyl]-8-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-23-17-6-4-5-13-7-9-16(22-19(13)17)10-8-14-11-15(21)12-18(24-2)20(14)25-3/h4-12H,1-3H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZLGZPFCVPZDK-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C(=CC(=C3)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C(=CC(=C3)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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